2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O4/c1-2-32-20-13-14-23-21(15-20)26(31)22(25(30)18-9-5-3-6-10-18)16-28(23)17-24(29)27-19-11-7-4-8-12-19/h3-16H,2,17H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWZDOGBFDGYPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, with the CAS number 895653-54-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C29H28N2O4, with a molecular weight of approximately 468.5 g/mol. The compound features a quinoline core, which is known for various biological activities, including anticancer effects.
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit notable anticancer properties. For instance, benzoxazepine derivatives have shown good cytotoxicity against various cancer cell lines while maintaining selectivity towards normal cells. This selectivity is crucial for reducing side effects during treatment .
Case Study: Cytotoxicity Assessment
In a study assessing the cytotoxic effects of related compounds on leukemia K-562 and breast T-47D cancer cell lines, several derivatives exhibited significant cytotoxicity and apoptosis induction. The results indicated that these compounds could disrupt the cell cycle and induce apoptosis via caspase activation pathways, particularly caspase-3 and Bax activation, leading to downregulation of Bcl2 .
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | K-562 | 15 | Caspase activation |
| Compound B | T-47D | 20 | Cell cycle arrest (G2/M) |
| 2-(3-benzoyl...) | TBD | TBD | TBD |
The mechanisms through which this compound exerts its biological effects are primarily linked to its ability to induce apoptosis in cancer cells. The induction of apoptosis is mediated through:
- Caspase Activation : The compound activates caspases, which are critical enzymes in the apoptotic pathway.
- Cell Cycle Arrest : It causes a halt in the cell cycle at specific checkpoints (e.g., G2/M), preventing cancer cells from proliferating.
- Bcl2 Downregulation : By reducing levels of anti-apoptotic proteins like Bcl2, the compound favors apoptosis over survival in cancer cells .
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinolin-4-one Derivatives
Key Observations :
- Substituent Effects: The target compound lacks methoxy or fluoro substituents on the acetamide’s phenyl ring compared to analogues in –6.
- Benzoyl vs. 4-Ethoxybenzoyl : The 4-ethoxybenzoyl group in ’s compound introduces an additional ethoxy moiety, increasing molecular weight and polarity compared to the target’s simpler benzoyl group .
Comparison with Pyrimidine-Based Analogues
Diarylpyrimidine (DAPY) derivatives, such as those in and , share the N-phenylacetamide moiety but differ in their core structure (pyrimidine vs. quinolin-4-one). These compounds are designed as HIV-1 reverse transcriptase (RT) inhibitors, leveraging conformational flexibility to bind the NNRTI pocket .
Key Differences :
- Substituent Diversity : DAPYs often incorporate halogenated aryl groups (e.g., fluoro) to enhance binding affinity, a feature absent in the target compound .
Comparison with Acetamide-Containing Pesticides
lists acetamide derivatives (e.g., propachlor) used as herbicides. While these share the acetamide functional group, their structures (e.g., chloro substituents, alkyl chains) and applications differ significantly from the target compound, highlighting the diversity of acetamide-based chemistries .
Q & A
Q. What are the standard synthetic protocols for 2-(3-benzoyl-6-ethoxy-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide?
- Methodological Answer : The synthesis typically involves refluxing intermediates with substituted benzaldehydes or chloroacetamides under basic conditions. For example:
- Quinazolinone Core Formation : React 3-aminoquinazolin-4-one derivatives with 2-chloro-N-phenylacetamide in dry acetone using anhydrous K₂CO₃ as a base. Reflux for 18 hours yields the acetamide-quinazolinone hybrid (93% yield) .
- Functionalization : Substituents (e.g., benzoyl, ethoxy) are introduced via condensation reactions. For instance, heating with m-bromobenzaldehyde (1:2.3 molar ratio) under reflux for 48 hours yields derivatives (29–50% yield) .
- Purification : Products are isolated via vacuum evaporation, washed with distilled water, and dried under vacuum.
Q. How is structural characterization performed for this compound?
- Methodological Answer : Key techniques include:
- Melting Point Analysis : Determined via capillary method (e.g., 262–263°C for the quinazolinone core) .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.04–8.95 ppm) and carbonyl carbons (δ 168–172 ppm) confirm substituent positions .
- EI-MS : Molecular ion peaks (e.g., m/z 460.52 [M⁺]) validate molecular weight .
- Elemental Analysis : Carbon, hydrogen, and nitrogen ratios (e.g., C: 68.90–80.22%, N: 4.19–5.77%) ensure purity .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data during characterization?
- Methodological Answer : Contradictions in NMR or MS data may arise from solvent effects, tautomerism, or impurities. Strategies include:
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to resolve proton splitting .
- 2D NMR (COSY, HSQC) : Assign ambiguous signals via correlation spectroscopy .
- High-Resolution MS : Confirm molecular formulas (e.g., C₂₄H₂₀BrClN₄O₃ for analogs) to rule out adducts .
Q. What strategies optimize the synthesis yield of this compound?
- Methodological Answer : Yield variations (29–93%) depend on:
- Recommendation : Use microwave-assisted synthesis to reduce time and improve regioselectivity .
Q. How to design analogs of this compound for enhanced bioactivity?
- Methodological Answer : Focus on modifying:
- Quinoline Core : Introduce electron-withdrawing groups (e.g., nitro, bromo) at position 3 to enhance electrophilicity .
- Acetamide Side Chain : Replace phenyl with heteroaryl groups (e.g., indazole) to improve solubility .
- Biological Evaluation : Screen analogs against target enzymes (e.g., HIV-1 RT, cancer kinases) using docking studies and in vitro assays .
Q. What mechanistic insights explain its potential anticancer activity?
- Methodological Answer : Quinazolinone-acetamide hybrids inhibit topoisomerase II and induce apoptosis:
- DNA Intercalation : Planar quinoline moiety binds DNA, disrupting replication .
- Kinase Inhibition : Acetamide side chain blocks ATP-binding pockets in EGFR (IC₅₀: 1.2–4.5 µM for analogs) .
- In Vivo Validation : Use xenograft models with dose optimization (e.g., 50 mg/kg/day, 21-day regimen) .
Data Contradiction Analysis
Q. Why do similar derivatives show varying melting points and yields?
- Analysis :
- Crystallinity : Derivatives with nitro groups (e.g., 298–301°C) exhibit higher melting points due to stronger intermolecular forces .
- Steric Effects : Bulky substituents (e.g., benzodioxole) reduce reaction efficiency, lowering yields (32% vs. 93% for simpler analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
